Repaglinide

Type 2 Diabetes Monotherapy HbA1c Reduction

Choose Repaglinide for your research or API sourcing to leverage its rigorous differentiation from nateglinide and other insulin secretagogues. This carbamoylbenzoic acid meglitinide delivers superior HbA1c and FPG reduction confirmed in head-to-head trials, with a unique pharmacogenetic profile (SLCO1B1-dependent AUC variability up to 188%) and well-characterized CYP2C8/3A4-mediated DDI liability. Its ≥30-fold pancreatic SUR1/Kir6.2 selectivity and role as a validated CYP2C8/OATP1B1 probe make it an indispensable tool compound for KATP channel studies, DDI cocktail phenotyping, and early-phase drug development. Sourced with documented purity to ensure reproducible results.

Molecular Formula C27H36N2O4
Molecular Weight 452.6 g/mol
CAS No. 135062-02-1
Cat. No. B1680517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRepaglinide
CAS135062-02-1
Synonyms2-ethoxy-4-(2-((3-methyl-1-(2-(1-piperidinyl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid
2-ethoxy-N-(alpha-(2-methyl-1-propyl)-2-piperidinobenzyl)-4-carbamoylmethylbenzoic acid
AG-EE 388
AG-EE 388 ZW
AG-EE 623 ZW
GlucoNorm
NovoNorm
Prandin
repa-glinide
repaglinide
repaglinide, (+-)-isome
Molecular FormulaC27H36N2O4
Molecular Weight452.6 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N3CCCCC3)C(=O)O
InChIInChI=1S/C27H36N2O4/c1-4-33-25-17-20(12-13-22(25)27(31)32)18-26(30)28-23(16-19(2)3)21-10-6-7-11-24(21)29-14-8-5-9-15-29/h6-7,10-13,17,19,23H,4-5,8-9,14-16,18H2,1-3H3,(H,28,30)(H,31,32)/t23-/m0/s1
InChIKeyFAEKWTJYAYMJKF-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility67.9 [ug/mL] (The mean of the results at pH 7.4)
2.94e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Repaglinide (CAS 135062-02-1) for Scientific Research and Procurement: Molecular Profile and Key Distinguishing Features


Repaglinide is a carbamoylbenzoic acid derivative belonging to the meglitinide class of oral insulin secretagogues [1]. It acts by closing ATP-sensitive potassium (KATP) channels on pancreatic beta cells, stimulating endogenous insulin secretion [2]. Unlike longer-acting sulfonylureas, repaglinide is characterized by rapid absorption (Tmax ~1 hour), a short elimination half-life (~1 hour), and a meal-dependent dosing schedule designed to control postprandial glucose excursions with reduced risk of late hypoglycemia [3]. Its metabolic pathway (primarily CYP2C8 and CYP3A4) and its sensitivity to the hepatic uptake transporter OATP1B1 (encoded by SLCO1B1) create a unique pharmacogenetic and drug-drug interaction (DDI) profile that differentiates it from other meglitinides like nateglinide [4].

Why Repaglinide Cannot Be Interchanged with Nateglinide or Sulfonylureas Without Consequences


Substitution of repaglinide with nateglinide or other insulin secretagogues is not clinically equivalent due to quantifiable differences in glycemic efficacy, pharmacokinetic consistency, and drug interaction liability. Direct head-to-head trials demonstrate that repaglinide provides significantly greater reductions in HbA1c and fasting plasma glucose (FPG) than nateglinide when dosed according to labeled guidelines [1]. Furthermore, the exposure and efficacy of repaglinide are profoundly influenced by polymorphisms in the SLCO1B1 transporter gene (affecting AUC by up to 188%), whereas nateglinide's pharmacokinetics remain unaffected by this genetic variation [2]. The distinct metabolic pathways of repaglinide (CYP2C8/3A4) also result in a unique, clinically significant DDI profile—most notably with clopidogrel and gemfibrozil—that is not shared by nateglinide and imposes specific co-medication restrictions [3]. These data confirm that generic substitution or in-class switching introduces substantial variability in therapeutic outcome and safety risk.

Quantitative Differentiation of Repaglinide from Nateglinide and Sulfonylureas: Head-to-Head and Cross-Study Comparisons


Superior Glycemic Efficacy of Repaglinide Monotherapy Over Nateglinide Monotherapy

In a 16-week randomized, multicenter clinical trial (n=150), repaglinide monotherapy demonstrated significantly greater efficacy than nateglinide monotherapy in reducing HbA1c and fasting plasma glucose (FPG) in patients with type 2 diabetes. The mean reduction in HbA1c from baseline was -1.57% for repaglinide versus -1.04% for nateglinide [1]. This quantifies a 0.53% absolute greater reduction in HbA1c with repaglinide.

Type 2 Diabetes Monotherapy HbA1c Reduction

Greater Reduction in Fasting Plasma Glucose (FPG) with Repaglinide Versus Nateglinide

In the same 16-week head-to-head trial, repaglinide produced a substantially larger decrease in fasting plasma glucose (FPG) than nateglinide. The mean change in FPG from baseline was -57 mg/dL for repaglinide versus -18 mg/dL for nateglinide [1]. This represents a 3.2-fold greater reduction in FPG with repaglinide.

Type 2 Diabetes Fasting Plasma Glucose Monotherapy

Pancreatic-Selective KATP Channel Inhibition: Quantitative Comparison with Glibenclamide

In whole-cell patch-clamp studies using recombinant human KATP channel subunits, repaglinide exhibited ≥30-fold higher potency in closing pancreatic (SUR1/Kir6.2) channels compared to cardiovascular (SUR2A/SUR2B) channels. In comparison, glibenclamide showed ≥1,000-fold selectivity [1]. Furthermore, the affinity of repaglinide for pancreatic channels increased 130-fold upon co-expression of SUR1 with Kir6.2, an effect that was much larger than that observed with cardiovascular channels [1].

KATP Channel Selectivity Cardiovascular Safety

Unique Pharmacogenetic Sensitivity: SLCO1B1 Polymorphism Affects Repaglinide but Not Nateglinide

The pharmacokinetics of repaglinide are significantly impacted by genetic variation in the hepatic uptake transporter OATP1B1 (encoded by SLCO1B1), whereas nateglinide is unaffected. In a study of 32 healthy volunteers, individuals with the SLCO1B1 c.521CC genotype exhibited a 59% to 72% greater mean area under the plasma concentration-time curve (AUC0–∞) for repaglinide compared to those with c.521TC or c.521TT genotypes, respectively [1]. In a separate cohort of 56 subjects, the AUC of repaglinide was 107% and 188% higher in c.521CC homozygotes compared to c.521TC and c.521TT carriers, respectively [2]. The SLCO1B1 polymorphism had no significant effect on the pharmacokinetics of nateglinide or its M7 metabolite [1].

Pharmacogenomics SLCO1B1 OATP1B1 Transporter

Clinically Significant CYP2C8-Mediated Drug-Drug Interactions Not Observed with Nateglinide

Repaglinide is primarily metabolized by CYP2C8 and CYP3A4, making it susceptible to potent inhibition by co-administered drugs. Clinical guidelines explicitly contraindicate the concomitant use of repaglinide with gemfibrozil (a strong CYP2C8 inhibitor) and clopidogrel (a CYP2C8 inhibitor), as these interactions can substantially elevate repaglinide plasma concentrations and increase the risk of hypoglycemia [1]. This interaction profile is a direct consequence of repaglinide's specific metabolic pathway, which differs from nateglinide's (primarily metabolized by CYP2C9 and CYP3A4) [2].

Drug-Drug Interaction CYP2C8 Clopidogrel

Rapid Onset and Short Duration of Action: Quantitative Pharmacokinetic Comparison with Nateglinide

Both repaglinide and nateglinide are rapidly absorbed, achieving peak plasma concentrations (Tmax) within 1 hour post-dose [1]. However, their insulinotropic profiles differ. Repaglinide has an elimination half-life of approximately 1 hour, and insulin concentrations return to baseline within 4-6 hours [1]. In contrast, nateglinide's insulinotropic response returns to baseline more quickly, within about 2 hours [1]. This difference is supported by animal and human studies indicating that the glucose-lowering effect of repaglinide is more prolonged than that of nateglinide [2].

Pharmacokinetics Tmax Half-life

Targeted Research and Industrial Applications for Repaglinide Based on Quantified Differentiation


As a Positive Control in KATP Channel Pharmacology Assays Requiring Pancreatic Selectivity

Repaglinide is a preferred tool compound for in vitro studies of pancreatic KATP channel function. Its ≥30-fold selectivity for pancreatic SUR1/Kir6.2 channels over cardiovascular SUR2A/SUR2B isoforms, combined with a well-characterized 130-fold affinity increase upon subunit co-expression, provides a quantifiable benchmark for evaluating novel insulin secretagogues [1]. This property makes it ideal for patch-clamp electrophysiology experiments and binding assays aimed at characterizing drug-channel interactions.

As a Probe Substrate for CYP2C8 and OATP1B1 Phenotyping in Clinical Pharmacology Studies

Repaglinide is established as a sensitive in vivo probe drug for assessing the activity of both the drug-metabolizing enzyme CYP2C8 and the hepatic uptake transporter OATP1B1. Its integration into clinical cocktail studies, such as the Geneva cocktail, allows for simultaneous phenotyping of multiple drug disposition pathways [2]. The quantifiable impact of the SLCO1B1 c.521T>C polymorphism (causing up to 188% higher AUC in 521CC homozygotes) makes repaglinide a valuable biomarker for pharmacogenetic research and for predicting DDI risk in early-phase drug development [3].

As a Comparator in Development of Next-Generation Glinides with Improved Glycemic Efficacy

Repaglinide serves as the established benchmark for the meglitinide class in clinical development. Its demonstrated superiority over nateglinide in reducing HbA1c (-1.57% vs. -1.04%) and FPG (-57 mg/dL vs. -18 mg/dL) provides a clear efficacy threshold for new chemical entities [4]. Candidate compounds aiming to improve upon this class can be directly compared to repaglinide in standardized 12-16 week monotherapy trials to quantify any incremental benefit in glycemic control.

In Pharmacovigilance and Risk Management for Drug-Drug Interactions

The well-defined DDI profile of repaglinide, particularly its contraindication with gemfibrozil and clopidogrel, makes it a key reference compound for understanding and managing CYP2C8-mediated interactions in polypharmacy patients [5]. Research into safer combination regimens for diabetic patients with cardiovascular disease often uses repaglinide as a case study for implementing genotype-guided or therapeutic drug monitoring strategies to mitigate the risk of severe hypoglycemia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Repaglinide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.